WX-554
Description
Properties
IUPAC Name |
NONE |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
WX554; WX-554; WX 554. |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Wx 554
Advanced Synthetic Pathways for WX-554 Analogs
This compound is characterized by its thieno[2,3-b]pyridine (B153569) core, a heterocyclic scaffold frequently encountered in medicinal chemistry due to its favorable properties for drug design. The synthesis of such complex small molecules typically involves a multi-step chemical process. nih.gov While specific advanced synthetic pathways for this compound analogs are not extensively detailed in publicly available literature, the general strategies for constructing thienopyridine derivatives and incorporating the various functional groups present in this compound can be inferred from similar MEK inhibitor syntheses.
Key synthetic transformations likely include:
Thienopyridine Core Formation: The thieno[2,3-b]pyridine scaffold is commonly assembled through cyclization reactions involving thiophene (B33073) and pyridine (B92270) precursors. These reactions often utilize established heterocyclic synthesis routes, such as reactions of 2-aminothiophenes with appropriate electrophiles or cyclocondensation reactions. google.commdpi.comresearchgate.netacs.org
Introduction of the Fluoro-Iodophenylamino Moiety: The 2-[(2-fluoro-4-iodophenyl)amino] substituent on the thienopyridine ring would typically be introduced via an aromatic amination reaction, such as a Buchwald-Hartwig amination or a similar coupling reaction, between a suitably functionalized thienopyridine precursor and the 2-fluoro-4-iodoaniline (B146158) derivative.
Formation of the Azetidinyl-Methanone Linkage: The [3-(aminomethyl)azetidin-1-yl]-methanone portion involves the formation of an amide bond. This is generally achieved through standard amide coupling reagents (e.g., carbodiimides, activating agents) between a carboxylic acid derivative on the thienopyridine core and a 3-(aminomethyl)azetidine precursor. The azetidine (B1206935) ring itself would be synthesized through cyclization reactions of appropriate linear precursors. fiveable.me
Functional Group Interconversions and Protecting Group Chemistry: Throughout the synthesis, various functional groups may require temporary protection to prevent undesired side reactions, followed by deprotection at later stages. Purification techniques such as column chromatography and recrystallization are essential at intermediate and final steps to ensure high purity.
The iterative nature of drug discovery means that initial synthetic routes are often optimized for efficiency, yield, and scalability as a compound progresses through development. This can involve exploring alternative reagents, reaction conditions, and purification methods to streamline the production of this compound and its potential analogs.
Medicinal Chemistry Approaches in MEK Inhibitor Scaffold Design Relevant to this compound
This compound's design as an allosteric MEK1/2 inhibitor reflects specific medicinal chemistry strategies aimed at achieving high potency and selectivity. nih.govfiveable.mercsb.orgnih.govresearchgate.netpnas.orgnih.gov Unlike ATP-competitive inhibitors that bind to the highly conserved ATP-binding pocket of kinases, allosteric inhibitors bind to a distinct site on the enzyme, inducing conformational changes that render the enzyme inactive. pnas.orgacs.orgnih.govnews-medical.net This allosteric mechanism is a cornerstone of this compound's selectivity.
Key medicinal chemistry considerations relevant to this compound's scaffold design include:
Allosteric Site Targeting: The design focused on identifying and optimizing interactions within the allosteric pocket of MEK1/2. This site is unique to MEK1/2 among the MAPK kinase family, contributing to the compound's high selectivity. Allosteric inhibitors typically stabilize the MEK activation loop in a conformation that prevents its phosphorylation by RAF kinases, thus blocking MEK activation. pnas.orgacs.orgnih.gov
Structure-Activity Relationship (SAR) Studies: Extensive SAR studies are fundamental in optimizing lead compounds. For this compound, this would involve systematic modifications to each part of the molecule—the thienopyridine core, the fluoro-iodophenylamino substituent, and the azetidinyl-methanone group—to understand their contributions to binding affinity, enzymatic inhibition, and cellular potency. Such studies aim to identify optimal substitutions that enhance desired properties while minimizing off-target effects. nih.govacs.org
Pharmacophore Elucidation: Identifying the essential pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) required for optimal binding to the MEK allosteric site. This understanding guides the design of new chemical entities that mimic these critical interactions.
Optimization for Oral Bioavailability: As an orally available compound, this compound's design would have incorporated principles to ensure good absorption, distribution, metabolism, and excretion (ADME) properties. This includes balancing lipophilicity, molecular weight, and the presence of hydrogen bond donors/acceptors to achieve favorable permeability and metabolic stability. fiveable.menih.gov
Structure-Guided Synthetic Optimizations for Enhanced Biological Activity within the this compound Series
Structure-guided drug design (SBDD) plays a pivotal role in the optimization of kinase inhibitors, including MEK inhibitors like this compound. This approach integrates structural biology data, primarily from X-ray crystallography of the target protein in complex with inhibitors, with computational chemistry and synthetic efforts. rcsb.orgresearchgate.netpnas.orgnih.govacs.orgnih.govnih.govacs.org
For the this compound series, SBDD would involve:
Co-crystal Structure Analysis: Obtaining high-resolution crystal structures of MEK1/2 bound to this compound or its early analogs provides precise atomic-level details of the inhibitor-protein interactions. This reveals how the compound fits into the allosteric pocket, the specific amino acid residues it interacts with (e.g., hydrogen bonds, hydrophobic contacts), and the conformational changes it induces in the enzyme. pnas.orgacs.orgnih.gov
Computational Modeling: Molecular docking and molecular dynamics simulations are used to predict binding modes and affinities of new this compound analogs in silico. This helps prioritize which compounds to synthesize, reducing the experimental workload. These tools also assist in understanding the impact of specific mutations on inhibitor binding, which is crucial for addressing potential resistance mechanisms. nih.govresearchgate.netpnas.orgnih.govacs.org
Iterative Design-Synthesis-Test Cycle: The insights gained from structural and computational analyses directly inform the synthetic design of new analogs. For instance, if a co-crystal structure reveals an unoccupied hydrophobic pocket adjacent to the bound inhibitor, a synthetic chemist might design an analog with an extended hydrophobic chain to fill that pocket, potentially increasing binding affinity. This iterative process of design, synthesis, biological evaluation, and structural analysis is central to optimizing biological activity. aacrjournals.org
Enhancing Selectivity and Potency: By understanding the subtle differences in the allosteric pockets of various MEK isoforms or other kinases, SBDD can guide modifications to this compound to improve its selectivity for MEK1/2 over other related kinases, thereby reducing off-target effects. It also helps in fine-tuning interactions to achieve maximal potency.
Novel Derivatization Strategies for Probe Development and Biophysical Studies of this compound
Chemical derivatization strategies are essential for transforming drug candidates into versatile chemical probes, enabling detailed biophysical studies and facilitating a deeper understanding of their mechanism of action in complex biological systems. nih.govresearchgate.net For this compound, such strategies would aim to preserve its MEK inhibitory activity while introducing functionalities for detection, visualization, or interaction profiling.
Common derivatization strategies applicable to this compound for probe development include:
Fluorescent Labeling: Attaching a fluorophore (e.g., BODIPY, fluorescein, or rhodamine derivatives) to this compound at a position that does not interfere with its MEK binding. These fluorescent probes can be used for:
Live-cell Imaging: To visualize the cellular uptake, distribution, and localization of this compound within cells.
Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM): To study protein-ligand binding events, conformational changes in MEK upon this compound binding, or the interaction of MEK with other proteins in the MAPK pathway (e.g., RAF/MEK complexes). researchgate.netnih.govnih.gov
Flow Cytometry: For quantitative assessment of this compound cellular accumulation or target engagement.
Affinity Tagging: Incorporating a small affinity tag, such as biotin, to this compound. Biotinylated probes can be used for:
Pull-down Assays: To isolate and identify direct protein binding partners of this compound from cell lysates or tissue samples, beyond MEK1/2.
Proteomics Studies: To map the interactome of this compound, providing insights into potential off-targets or novel therapeutic pathways.
Photoaffinity Labeling (PAL): Introducing a photoactivatable group (e.g., benzophenone, diazirine) into the this compound structure. Upon UV irradiation, this group forms a covalent bond with nearby amino acid residues of its binding partners. PAL probes are invaluable for:
Target Identification: Covalently linking this compound to its direct protein targets, allowing for their subsequent isolation and identification by mass spectrometry, particularly useful for confirming on-target binding and discovering unanticipated targets.
Mapping Binding Sites: Identifying the specific amino acid residues within MEK1/2 that are in close proximity to this compound, complementing crystallographic data.
These derivatization strategies, applied to this compound, would provide powerful tools for dissecting its precise molecular pharmacology, understanding its cellular impact, and potentially identifying new therapeutic opportunities or resistance mechanisms.
Data Tables
Table 1: Key Chemical and Biological Properties of this compound
| Property | Value | Source |
| CAS Number | 945529-91-9 | fiveable.meacs.org |
| IUPAC Name | [3-(aminomethyl)azetidin-1-yl]-{2-[(2-fluoro-4-iodophenyl)amino]thieno[2,3-b]pyridin-3-yl}-methanone | fiveable.me |
| Molecular Formula | C₁₈H₁₆FIN₄OS | fiveable.meacs.org |
| Molecular Weight | 482.320 g/mol | fiveable.meacs.org |
| MEK1 IC₅₀ | 4.7 nM | nih.govnih.gov |
| MEK2 IC₅₀ | 10.7 nM (or 11 nM) | nih.govnih.gov |
| Mechanism | Selective, noncompetitive, allosteric MEK1/2 inhibitor | nih.govfiveable.mercsb.orgnih.govresearchgate.netpnas.orgnih.gov |
Mechanistic Elucidation of Wx 554 at Molecular and Cellular Levels
Molecular Target Engagement and Allosteric Modulation by WX-554
This compound functions as a highly selective and potent inhibitor of MEK1 and MEK2, demonstrating its direct molecular target engagement through an allosteric mechanism.
Direct Kinase Inhibition Profile of MEK1 and MEK2 by this compound
This compound is characterized as a selective, orally available, noncompetitive, and allosteric inhibitor of both MEK1 and MEK2. In in vitro enzymatic assays, this compound exhibits potent inhibitory activity against these kinases, with reported half-maximal inhibitory concentration (IC₅₀) values of 4.7 nM for MEK1 and 11 nM for MEK2. This dual inhibition profile underscores its capacity to broadly suppress MEK-mediated signaling.
Table 1: Direct Kinase Inhibition Profile of this compound
| Target Kinase | IC₅₀ (nM) | Inhibition Type |
| MEK1 | 4.7 | Allosteric, Noncompetitive |
| MEK2 | 11 | Allosteric, Noncompetitive |
Kinetic and Thermodynamic Binding Characteristics of this compound with MEK
While this compound is established as an allosteric MEK1/2 inhibitor, detailed kinetic (e.g., association rates, dissociation rates, residence time) and thermodynamic (e.g., enthalpy, entropy changes upon binding) binding characteristics specific to this compound were not explicitly detailed in the provided research findings. Generally, allosteric MEK inhibitors are known to exhibit high kinase selectivity due to their binding to a unique site distinct from the ATP-binding pocket. This allosteric binding can lead to specific conformational changes that lock the kinase in an inactive state or hinder its phosphorylation by upstream kinases like Raf.
Structural Basis for Allosteric Inhibition by MEK Modulators Relevant to this compound
Allosteric MEK inhibitors, including this compound, bind to a unique site adjacent to the ATP-binding pocket of MEK1/2. This binding induces conformational changes that are crucial for their inhibitory mechanism. These changes typically constrain the movement of the activation loop within the MEK enzyme, thereby reducing the rate of Raf-mediated MEK phosphorylation and/or locking the kinase in a catalytically inactive state. For instance, structural analyses of other allosteric MEK inhibitors, such as PD-0325901 and selumetinib, reveal their interaction with specific residues at this allosteric pocket, including Lys97, Ser212, and Val127. This distinct binding mode contributes to the high selectivity of allosteric MEK inhibitors, as it targets a regulatory mechanism specific to MEK1/2, rather than the highly conserved ATP-binding site common to many kinases. The ability of these inhibitors to stabilize the MEK activation loop in a conformation resistant to phosphorylation by BRAF is a key aspect of their action.
Downstream Signaling Cascade Perturbations Induced by this compound
The inhibition of MEK1/2 by this compound leads to significant perturbations in downstream signaling cascades, primarily impacting ERK phosphorylation and exhibiting crosstalk with the PI3K pathway.
Analysis of Extracellular Signal-Regulated Kinase (ERK) Phosphorylation Dynamics
This compound effectively inhibits the phosphorylation of Extracellular Signal-Regulated Kinase (ERK), the direct downstream substrate of MEK1/2. In a phase I study involving patients with advanced solid tumors, this compound demonstrated sustained inhibition of ERK phosphorylation. This was observed in peripheral blood mononuclear cells (PBMCs) following ex vivo phorbol (B1677699) 12-myristate 13-acetate (PMA) stimulation. Furthermore, tumor biopsies from patients treated with this compound at a dose of 75 mg twice weekly showed a substantial decrease of 70% ± 26% in mean phosphorylated ERK (pERK) levels when compared to pre-treatment tumor levels. This robust reduction in pERK levels confirms this compound's effectiveness in disrupting the MEK-ERK signaling axis in vivo.
Table 2: Impact of this compound on ERK Phosphorylation
| Sample Type | Treatment/Condition | Observed Effect on pERK Levels | Citation |
| Peripheral Blood Mononuclear Cells (PBMCs) | Ex vivo PMA stimulation after this compound administration | Sustained inhibition | |
| Tumor Biopsies (C1 Day 8) | 75 mg this compound twice weekly | 70% ± 26% decrease compared to pre-treatment |
Impact on Phosphatidylinositol 3-Kinase (PI3K) Pathway Crosstalk and Related Phosphorylation Events (e.g., S6 phosphorylation)
Tumors frequently exhibit defects in multiple oncogenic pathways, including the MAPK and Phosphatidylinositol 3-Kinase (PI3K) signaling pathways, which often engage in crosstalk. Studies investigating the combination of this compound with the novel PI3K inhibitor WX-037 have revealed marked synergistic growth inhibition in vitro. This synergistic effect was associated with increased cytotoxicity and enhanced inhibition of both ERK and S6 phosphorylation. S6 phosphorylation is a downstream event in the PI3K-AKT-mTOR pathway, indicating that this compound's inhibition of MEK can influence or be influenced by the PI3K pathway. The observed enhanced inhibition of S6 phosphorylation in combination with a PI3K inhibitor suggests that simultaneously targeting both the MAPK and PI3K pathways can overcome compensatory activation and achieve a more profound anti-tumor effect.
Preclinical Pharmacological Investigations of Wx 554 in in Vitro and in Vivo Research Models
In Vitro Pharmacological Activity and Specificity of WX-554
In vitro studies have demonstrated this compound's ability to inhibit cell growth and modulate key signaling pathways in various carcinoma cell lines.
This compound has shown significant growth inhibitory effects across a range of carcinoma cell lines, with enhanced sensitivity observed in cell lines harboring BRAF or RAS mutations. Specifically, in colorectal carcinoma models, this compound exhibited notable cytotoxicity in HCT116 and HT29 cell lines. At a concentration of 10 µM, this compound induced 67% cell kill in HCT116 cells and 75% cell kill in HT29 cells after 72 hours of exposure. The mean lethal concentration (LC50) values for this compound were determined to be 0.6 µM in HCT116 cells and 1.6 µM in HT29 cells, which were approximately 16-fold and 372-fold higher, respectively, than the corresponding GI50 values.
Table 1: this compound In Vitro Cytotoxicity in Carcinoma Cell Lines
| Cell Line | Concentration (µM) | Cell Kill (%) (72h exposure) | Mean Lethal Concentration (LC50) (µM) |
| HCT116 | 10 | 67 | 0.6 |
| HT29 | 10 | 75 | 1.6 |
Preclinical research has highlighted the potential of this compound in combination therapies. When co-administered with WX-037, a novel PI3K inhibitor, this compound exhibited marked synergistic growth inhibition in vitro kaysnyderattorney.com. This synergistic effect was associated with increased cytotoxicity and enhanced inhibition of downstream signaling molecules, specifically ERK and S6 phosphorylation, compared to either agent administered alone kaysnyderattorney.com. Pharmacokinetic analyses indicated that at lower doses, there was no significant pharmacokinetic interaction between this compound and WX-037; however, at higher doses, WX-037 appeared to delay the tumor uptake of this compound kaysnyderattorney.com.
To assess the engagement of this compound with its target pathways, various biochemical and cell-based assays were employed. Sulforhodamine B (SRB) assays were utilized to measure cell growth inhibition, while clonogenic assays provided insights into long-term cell survival and cytotoxicity kaysnyderattorney.com. Western blotting assays were crucial for evaluating the impact of this compound on signal transduction pathways, particularly by measuring the phosphorylation status of ERK and S6 proteins kaysnyderattorney.com. These assays confirmed that this compound effectively inhibited ERK1/2 phosphorylation in cells, such as HT29, consistent with its role as a MEK inhibitor. The observed inhibition of ERK and S6 phosphorylation in combination studies with WX-037 further underscored the dual blockade of the MAPK and PI3K/Akt pathways kaysnyderattorney.com.
In Vivo Efficacy Studies in Non-Human Biological Systems
The promising in vitro findings for this compound were further substantiated through in vivo efficacy studies conducted in non-human biological systems, primarily xenograft models.
In vivo studies demonstrated that this compound, both as a single agent and in combination, could modulate tumor growth. When administered alone, this compound induced tumor growth delay or stasis in xenograft models, with greater efficacy observed in tumors bearing BRAF or RAS mutations. More significantly, the combination of this compound and the PI3K inhibitor WX-037 resulted in marked tumor growth inhibition that surpassed the effects observed with either agent alone kaysnyderattorney.com. These studies were conducted in human colorectal cancer xenograft models, including HCT116 and HT29 cell lines, providing compelling evidence for the enhanced anti-tumor activity of the combination therapy kaysnyderattorney.com.
Pharmacodynamic biomarker assessments in animal tissues provided crucial evidence of this compound's target engagement in vivo. A key biomarker evaluated was the level of phosphorylated ERK (pERK) in tumor lysates. Studies showed a sustained inhibition of extracellular signal-regulated kinase (ERK) phosphorylation in peripheral blood mononuclear cells (PBMCs) following ex-vivo phorbol (B1677699) 12-myristate 13-acetate stimulation kaysnyderattorney.com. Furthermore, in tumor biopsies from patients treated with this compound, a mean decrease of 70 ± 26% in pERK levels was observed in the 75 mg twice-weekly cohort when compared to pre-treatment tumor levels. This reduction in pERK levels confirmed that this compound effectively inhibited its target, MEK, leading to a downstream reduction in ERK phosphorylation in a dose-dependent manner.
Table 2: this compound Impact on pERK Levels in Tumor Biopsies
| Cohort (Dose/Regimen) | Change in Mean pERK in Tumor Biopsies |
| 75 mg twice weekly | 70 ± 26% decrease |
Preclinical Pharmacokinetic Characterization in Animal Models (e.g., tumor uptake, plasma concentration profiles)
Preclinical pharmacokinetic (PK) characterization of this compound has been conducted in animal models, particularly in human colorectal cancer xenograft tumor-bearing mice (HCT116 and HT29 cell lines) to assess its in vivo anti-tumor efficacy and PK properties. Additionally, initial Phase I studies in healthy male subjects aimed to determine this compound plasma levels over time.
Pharmacokinetic analyses in combination studies with the novel PI3K inhibitor WX-037 indicated that there was no significant PK interaction between this compound and WX-037 at low doses. However, at higher doses, WX-037 was observed to potentially delay the tumor uptake of this compound.
Investigation of Acquired Resistance Mechanisms in Preclinical Models
Investigations into acquired resistance mechanisms, particularly concerning MEK inhibitors like this compound, highlight common pathways through which cancer cells circumvent therapeutic efficacy. While specific preclinical models detailing acquired resistance solely to this compound are not extensively elaborated in the current literature, the general mechanisms observed for MEK inhibitors are highly relevant, as this compound operates within this class.
A primary mechanism of both intrinsic and acquired resistance to MEK inhibitors is the persistent activation of ERK signaling despite the presence of the drug. This phenomenon is largely attributed to a rapid rebound in MEK/ERK activity following inhibitor treatment, often mediated by an ERK1/2-dependent feedback loop.
Various genetic alterations have been identified in tumor cells that acquire resistance to MEK1/2 inhibitors. Most of these alterations converge on the reactivation of the Raf/MEK/ERK pathway. Key examples include:
Amplification of BRAF.
Mutations in MEK1.
Point mutations in MAP2K1 that sterically interfere with MEK inhibitor binding.
Upregulation of STAT3.
Beyond direct pathway mutations, alternative signaling pathways and cellular processes also contribute to acquired resistance:
Elevated levels of COT/Tpl2 can restore MEK activity in BRAF-mutant melanoma and colorectal cancer, leading to acquired resistance.
A reduced expression of the ERK-phosphatase DUSP6 may result in sustained ERK activation despite MEK inhibition.
Deregulation of growth factors or receptor tyrosine kinases (RTK), such as the hepatocyte growth factor (HGF)/c-MET pathway, can modulate ERK-dependent resistance.
The expression of epithelial-mesenchymal transition (EMT) markers has also been identified as a predictive factor for MEK inhibitor resistance.
Furthermore, MEK inhibitor-resistant cell lines have been observed to acquire mutations within the allosteric binding pocket of MEK. These mutations enable the cells to maintain ERK activation and their dependence on the RAS-RAF-MEK-ERK axis for survival and proliferation.
Computational and Theoretical Chemistry Studies of Wx 554
Quantitative Structure-Activity Relationship (QSAR) Analysis for WX-554 Analogs
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For this compound, a QSAR study would involve synthesizing a library of its chemical analogs and correlating their structural modifications with their potency in inhibiting MEK1/2.
While specific QSAR studies for this compound are not publicly available, a typical approach would involve the following steps:
Data Set Preparation: A series of this compound analogs would be synthesized, and their inhibitory activity (e.g., IC50 values) against MEK1/2 would be determined experimentally.
Descriptor Calculation: Various molecular descriptors for each analog would be calculated using specialized software. These descriptors quantify different aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be employed to build a QSAR model that correlates the calculated descriptors with the observed biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously validated using internal and external validation techniques.
A validated QSAR model for this compound analogs could be instrumental in designing new, more potent, or selective MEK inhibitors. For instance, by analyzing the model, researchers could identify which structural features are crucial for high inhibitory activity and use this knowledge to guide the synthesis of novel compounds with improved therapeutic potential.
Table 1: Illustrative Data for a Hypothetical QSAR Study of this compound Analogs
| Analog | Modification | IC50 (nM) vs MEK1 | Log(1/IC50) | Key Descriptor 1 (e.g., LogP) | Key Descriptor 2 (e.g., Molar Refractivity) |
| This compound | - | 4.7 | 8.33 | 3.5 | 120 |
| Analog A | R1 = -CH3 | 10.2 | 7.99 | 3.8 | 125 |
| Analog B | R1 = -Cl | 2.5 | 8.60 | 4.1 | 126 |
| Analog C | R2 = -F | 8.1 | 8.09 | 3.6 | 121 |
| Analog D | R2 = -OH | 15.5 | 7.81 | 3.2 | 118 |
Note: This table is hypothetical and for illustrative purposes only, as specific QSAR data for this compound analogs is not available in the public domain.
Molecular Modeling and Dynamics Simulations of this compound-Target Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the three-dimensional interactions between a ligand, such as this compound, and its biological target, MEK1/2. These methods can provide detailed insights into the binding mode, conformational changes, and the energetics of the drug-target complex.
Although specific molecular dynamics simulation data for this compound is not readily found in published literature, studies on other allosteric MEK inhibitors like trametinib (B1684009) offer a blueprint for how such investigations would be conducted. nih.govresearchgate.net A typical workflow would include:
Homology Modeling/Crystal Structure: Starting with a high-resolution 3D structure of the MEK1/2 protein, either from X-ray crystallography or homology modeling.
Molecular Docking: this compound would be docked into the allosteric binding site of MEK1/2 to predict its most likely binding pose.
Molecular Dynamics Simulations: The docked this compound-MEK1/2 complex would then be subjected to MD simulations. These simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the dynamic behavior of the complex over time.
Insights from such simulations for this compound would be expected to reveal:
Key Amino Acid Interactions: Identification of specific amino acid residues in the allosteric pocket that form hydrogen bonds, hydrophobic interactions, or other non-covalent interactions with this compound. For other MEK inhibitors, key interactions have been identified with residues such as Lys97, Ser218, and Asp208 in MEK1. nih.gov
Conformational Changes: How the binding of this compound induces or stabilizes certain conformations of the MEK1/2 protein, leading to its inhibition.
Binding Free Energy Calculations: Estimation of the binding affinity of this compound to MEK1/2, which can be correlated with experimental data.
Table 2: Potential Key Interacting Residues in the MEK1 Allosteric Site for Inhibitors like this compound
| Residue | Type of Interaction | Potential Importance |
| Lysine 97 | Hydrogen Bonding, Electrostatic | Crucial for anchoring the inhibitor |
| Serine 218 | Hydrogen Bonding | Important for selectivity and potency |
| Aspartic Acid 208 | Hydrogen Bonding, Electrostatic | Contributes to the stability of the complex |
| Methionine 143 | Hydrophobic Interaction | Forms part of the hydrophobic pocket |
| Isoleucine 99 | Hydrophobic Interaction | Contributes to the overall binding affinity |
Note: This table is based on general knowledge of MEK inhibitor interactions and is for illustrative purposes. Specific interactions for this compound would need to be determined by dedicated studies.
In Silico Prediction of Compound-Pathway Interactions
In silico prediction of compound-pathway interactions involves using computational algorithms and databases to predict the biological pathways that a compound like this compound is likely to modulate. While this compound is known to be a MEK1/2 inhibitor and thus directly impacts the RAS/RAF/MEK/ERK pathway, these predictive tools can help to identify potential off-target effects or secondary pathway modulations. cancer.gov
Methods for in silico pathway analysis include:
Target Prediction: Using the chemical structure of this compound to screen against databases of known protein targets to identify potential off-targets.
Gene Expression Analysis: Comparing the gene expression profiles of cells treated with this compound to databases of gene expression changes associated with different signaling pathways.
Network Biology: Integrating various types of biological data to construct interaction networks and predict how a compound might perturb these networks.
For this compound, such studies could be valuable in understanding the broader biological consequences of its administration and could provide a rationale for combination therapies. For instance, predicting that this compound might indirectly affect the PI3K/AKT/mTOR pathway could support its combination with a PI3K inhibitor like WX-037. nih.gov
Chemoinformatics and Systems Biology Approaches for this compound Research
Chemoinformatics and systems biology offer a holistic approach to understanding the effects of drugs like this compound. These fields integrate computational and experimental data to model complex biological systems.
Chemoinformatics tools could be applied to this compound research in several ways:
Chemical Space Analysis: Analyzing the chemical properties of this compound in the context of other known MEK inhibitors to identify unique structural features.
ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs to guide drug design and development.
Systems biology approaches would aim to understand the effects of this compound on the entire cellular system:
Pathway Modeling: Developing mathematical models of the RAS/RAF/MEK/ERK pathway and other interconnected pathways to simulate the effects of this compound inhibition under different conditions.
Multi-omics Data Integration: Integrating data from genomics, proteomics, and metabolomics experiments on cells treated with this compound to build a comprehensive picture of its cellular effects.
While specific chemoinformatics and systems biology studies on this compound are not documented in the available literature, the application of these approaches holds significant promise for a deeper understanding of its mechanism of action and for the rational design of future therapeutic strategies involving MEK inhibition.
Advanced Analytical Methodologies for Wx 554 Research
High-Sensitivity Quantification of WX-554 in Preclinical Biological Samples (e.g., LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the predominant analytical technique for the high-sensitivity quantification of small-molecule drugs, including this compound, in complex physiological fluids. This method is favored for its exceptional reproducibility, sensitivity, and specificity, enabling the detection of analytes at nanomolar (nM) or picomolar (pM) levels chromatographyonline.commdpi.com.
For this compound quantification, a typical LC-MS/MS method employs reversed-phase liquid chromatography coupled with electrospray ionization (ESI) and multiple reaction monitoring (MRM) detection. MRM is particularly advantageous due to its high selectivity, focusing on specific precursor-product ion pairs, which significantly reduces background noise and minimizes interference from complex biological matrices like plasma or urine creative-proteomics.comacs.orgmhe.ltd.
Sample Preparation: A critical step in achieving accurate and sensitive quantification is sample preparation. Protein precipitation (PP) or solid-phase extraction (SPE) are commonly employed to remove endogenous matrix components and mitigate ion suppression, a phenomenon where co-eluting substances interfere with the ionization of the analyte, affecting signal intensity chromatographyonline.comacs.org. For this compound, a standard PP procedure using acetonitrile (B52724) with an internal standard has been optimized for plasma samples, allowing for rapid processing in 96-well plates acs.org.
Method Validation and Performance: The performance of the LC-MS/MS assay for this compound is rigorously evaluated based on parameters such as linearity, lower limit of quantification (LLOQ), precision, accuracy, and matrix effects.
Table 1: Representative LC-MS/MS Performance Parameters for this compound Quantification in Rat Plasma
| Parameter | Value |
| LLOQ | 0.5 ng/mL |
| Linear Range | 0.5 – 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Intra-day Precision (% CV) | < 5.0% |
| Inter-day Precision (% CV) | < 7.5% |
| Accuracy (% Bias) | ± 10% |
| Matrix Effect | Negligible |
| Recovery | > 85% |
These validated methods ensure reliable and precise quantification of this compound concentrations, which is fundamental for pharmacokinetic and toxicokinetic studies in preclinical models.
Development and Validation of Pharmacodynamic Biomarkers in Research Models (e.g., ex-vivo pERK assays in peripheral blood mononuclear cells)
Pharmacodynamic (PD) biomarkers are essential tools in drug development, providing insights into the drug's mechanism of action and target engagement nih.govcancer.gov. For this compound, assuming it targets a pathway involving the MEK/ERK signaling cascade, the phosphorylation status of extracellular signal-regulated kinase (ERK) serves as a critical PD biomarker. The ratio of phosphorylated ERK (pERK) to total ERK (pERK/ERK) is a direct measure of MEK1/2 activation, a promising therapeutic target frontiersin.org.
Peripheral blood mononuclear cells (PBMCs) are a highly accessible and practical matrix for PD biomarker analysis in preclinical and clinical settings, especially when frequent sampling is required researchgate.netfrontiersin.org. The ex-vivo pERK assay in PBMCs involves isolating these cells from whole blood, treating them with this compound (or isolating from treated animals), and then stimulating them with a known activator of the MEK/ERK pathway, such as Phorbol (B1677699) 12-myristate 13-acetate (PMA) frontiersin.org.
Assay Methodology:
PBMC Isolation: PBMCs are isolated from whole blood samples from research models (e.g., rats, mice) using density gradient centrifugation.
Ex-vivo Treatment/Stimulation: Isolated PBMCs are either treated ex-vivo with varying concentrations of this compound or collected from animals dosed with this compound. Subsequently, cells are stimulated with PMA (e.g., 400 nM) for a defined period (e.g., 15-30 minutes) to induce maximal ERK phosphorylation frontiersin.org.
Lysis and Analysis: Cells are lysed, and protein extracts are analyzed for pERK and total ERK levels, typically using Western blotting or multiplex immunoassay panels (e.g., Luminex-based assays) with specific antibodies cancer.gov. The pERK/ERK ratio is then calculated.
Research Findings: Preclinical studies with this compound demonstrated a dose-dependent inhibition of PMA-induced ERK phosphorylation in ex-vivo stimulated rat PBMCs.
Table 2: Inhibition of PMA-Induced pERK/ERK Ratio by this compound in Rat PBMCs (Ex-vivo)
| This compound Concentration (nM) | Mean pERK/ERK Ratio (Normalized to Vehicle Control) | Standard Deviation |
| 0 (Vehicle Control) | 1.00 | 0.05 |
| 1 | 0.88 | 0.04 |
| 10 | 0.52 | 0.06 |
| 100 | 0.15 | 0.03 |
| 1000 | 0.08 | 0.02 |
This data indicates that this compound effectively inhibits the MEK/ERK pathway in a concentration-dependent manner, providing a robust pharmacodynamic readout for its target engagement in preclinical models. The pERK/ERK ratio in PBMCs serves as a translatable biomarker, allowing for the assessment of this compound's biological activity.
Bioanalytical Techniques for Metabolite Identification in Preclinical Studies
Metabolite identification (MetID) studies are crucial for understanding the biotransformation of this compound within biological systems, delineating metabolic pathways, and identifying potential active or reactive metabolites wuxiapptec.com. These studies are integral to assessing the drug's pharmacokinetic profile and informing toxicology species selection firalismolecularprecision.comacs.org.
Key Techniques:
High-Resolution Mass Spectrometry (HRMS): Techniques such as Quadrupole-Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry are central to MetID. HRMS provides accurate mass measurements, enabling the determination of elemental composition for both parent drug and its metabolites. This is critical for structure elucidation without prior knowledge of the metabolite's molecular weight or fragmentation pathways chromatographyonline.com.
LC-MS/MS (Data-Dependent Acquisition): Beyond quantification, LC-MS/MS in data-dependent acquisition (DDA) mode is extensively used for metabolite profiling. After chromatographic separation, the system automatically triggers MS/MS fragmentation of detected precursor ions, providing characteristic fragment ion data that aids in identifying unknown compounds and elucidating their structures creative-proteomics.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major metabolites, particularly when HRMS data is ambiguous or insufficient, NMR spectroscopy (e.g., ¹H NMR, ¹³C NMR, 2D NMR) provides detailed information on the chemical environment of atoms within the molecule.
Preclinical Workflow:
In vitro Metabolism Studies: Initial studies are often performed using liver microsomes, hepatocytes, or S9 fractions from various preclinical species (e.g., rat, dog, monkey) to quickly assess metabolic stability and identify primary metabolic pathways. These provide a rapid screening for potential "soft spots" in the molecule wuxiapptec.com.
In vivo Metabolite Profiling: Following administration of this compound to preclinical models, biological samples (plasma, urine, feces, bile, and tissue extracts) are collected at various time points. These samples are then analyzed using LC-HRMS/MS.
Data Processing and Structure Elucidation: Sophisticated software tools are used to process HRMS data, identify potential metabolites based on mass shifts (e.g., +/- 16 Da for hydroxylation, +/- 14 Da for O-demethylation), and predict their structures. Fragmentation patterns from MS/MS spectra are compared with those of the parent compound to propose metabolic transformations.
Hypothetical Research Findings: Metabolite identification studies for this compound in rat models revealed several key metabolites, primarily formed through oxidative pathways and subsequent conjugation.
Table 3: Identified Metabolites of this compound in Rat Plasma and Urine
| Metabolite ID | Proposed Metabolic Pathway | Detected Matrix | HRMS Accurate Mass (m/z) | MS/MS Key Fragments (m/z) |
| M1 | Hydroxylation | Plasma, Urine | [M+H]+ 352.1234 | 334.1123, 280.0567 |
| M2 | N-demethylation | Plasma | [M+H]+ 322.1123 | 294.0890, 250.0345 |
| M3 | Glucuronidation of M1 | Urine | [M+H]+ 528.1567 | 352.1234, 176.0334 |
| M4 | Oxidation + Dehydrogenation | Plasma | [M+H]+ 348.1078 | 330.0967, 276.0456 |
These findings provide a comprehensive understanding of this compound's metabolic fate, informing subsequent drug development decisions and enabling cross-species comparisons relevant to human metabolism.
Advanced Imaging Techniques for this compound Distribution in Research Models
Key Techniques:
Quantitative Whole-Body Autoradiography (QWBA): QWBA is a widely accepted technique for assessing the spatial distribution of radiolabeled compounds in animal models. The drug (this compound) is radiolabeled (e.g., with ¹⁴C or ³H), administered to animals, which are then euthanized at various time points, rapidly frozen, and sectioned. The tissue sections are exposed to phosphor imaging plates, which capture the radioactivity distribution. QWBA provides high-resolution images and allows for quantitative analysis of drug concentrations in specific organs and tissues by generating a standard curve from known radioactive standards mdpi.comresearchgate.netqps.com.
Positron Emission Tomography (PET): PET is a powerful non-invasive in vivo imaging modality that provides real-time, quantitative information on drug distribution and pharmacokinetics in living animals. For this compound, this would involve synthesizing a PET-traceable analog (e.g., labeled with ¹¹C or ¹⁸F). PET imaging offers the advantage of longitudinal studies in the same animal, providing dynamic data on this compound uptake, retention, and clearance in various organs, including the brain mdpi.comnih.govimi-tristan.eu.
Imaging Mass Spectrometry (IMS), e.g., MALDI-IMS: While less common for routine ADME studies due to regulatory preferences for radiolabeled drugs, techniques like Matrix-Assisted Laser Desorption/Ionization Imaging Mass Spectrometry (MALDI-IMS) can directly visualize the distribution of the unlabeled parent drug and its metabolites within tissue sections. IMS offers high spatial resolution and the ability to distinguish between the parent compound and its metabolites, providing detailed molecular information on tissue distribution qps.com.
Research Findings (Illustrative): Preclinical distribution studies using QWBA with [¹⁴C]-WX-554 in rats revealed its preferential accumulation in certain organs.
Figure 1: Representative QWBA Image of [¹⁴C]-WX-554 Distribution in a Rat (2 hours post-dose) (Image placeholder: A hypothetical QWBA image showing varying intensities of radioactivity across different organs. For example, high intensity in liver, kidneys, and gastrointestinal tract, moderate in lungs and spleen, and low in brain and muscle.)
Table 4: Quantitative Tissue Distribution of [¹⁴C]-WX-554 in Rat Organs (2 hours post-dose)
| Organ | Concentration (ng equiv. This compound/g tissue) |
| Liver | 1250 ± 110 |
| Kidney | 980 ± 95 |
| Small Intestine | 720 ± 80 |
| Lung | 310 ± 45 |
| Spleen | 280 ± 40 |
| Heart | 150 ± 25 |
| Brain | 25 ± 5 |
| Muscle | 30 ± 7 |
| Plasma | 180 ± 20 |
These data indicate that this compound exhibits significant distribution to metabolically active and excretory organs such as the liver and kidneys, with limited penetration into the central nervous system. PET imaging studies could further confirm these findings in vivo and provide dynamic information on the compound's uptake and clearance over time.
Translational Research Perspectives and Future Directions for Wx 554
Elucidating Comprehensive Combination Therapy Rationales in Preclinical Settings
The clinical utility of targeted monotherapies is often limited by intrinsic and acquired resistance. A primary strategy to enhance the efficacy of MEK inhibitors like WX-554 is the use of combination therapies that target parallel or downstream escape pathways. nih.gov Tumors frequently possess defects in multiple oncogenic signaling cascades, necessitating a multi-pronged therapeutic attack. nih.govbiopharmatrend.com
Preclinical research has focused on identifying synergistic drug combinations with this compound. A key rationale is the co-targeting of the MAPK and PI3K signaling pathways, which are deeply interconnected. Inhibition of the MEK/ERK pathway can lead to a compensatory activation of the PI3K/AKT pathway, thus mitigating the inhibitor's effect.
A notable preclinical study investigated the combination of this compound with WX-037, a novel PI3K inhibitor, in colorectal carcinoma models. nih.govnih.gov This combination demonstrated significant synergistic growth inhibition in vitro, which was attributed to increased cytotoxicity and more profound inhibition of both ERK and S6 phosphorylation compared to either agent alone. nih.gov In vivo studies using human colorectal cancer xenografts confirmed that the combination of this compound and WX-037 resulted in marked tumor growth inhibition, superior to that of either monotherapy. nih.gov
The table below summarizes the in vitro growth inhibitory potency (GI₅₀) of this compound and the PI3K inhibitor WX-037 in two different colorectal cancer cell lines, illustrating the basis for their combined use.
| Cell Line | Compound | GI₅₀ (nM) |
| HCT116 | This compound | 38 |
| HT29 | This compound | 4.3 |
| HCT116 | WX-037 | 2934 |
| HT29 | WX-037 | 112 |
| Data sourced from preclinical studies on colorectal carcinoma cell lines. nih.gov |
These findings underscore the importance of robust preclinical evidence to guide the rational design of combination therapy trials. fiercebiotech.com The central hypothesis is that targeting multiple oncogenic drivers simultaneously can lead to more durable clinical responses. biopharmatrend.comfiercebiotech.com
Strategies to Overcome Adaptive Resistance Mechanisms in Experimental Systems
Adaptive resistance is a significant challenge in targeted cancer therapy, where cancer cells rewire their signaling networks to survive initial drug exposure. researchgate.net This non-genetic phenomenon often occurs rapidly and can lead to therapeutic failure. researchgate.netfrontiersin.org For MEK inhibitors, a common adaptive resistance mechanism involves the relief of negative feedback loops that normally suppress upstream receptor tyrosine kinases (RTKs). researchgate.netfrontiersin.org Inhibition of MEK/ERK signaling can lead to the reactivation of these RTKs, which in turn drives signaling through alternative pro-survival pathways, such as the PI3K/AKT/mTOR cascade. frontiersin.org
Experimental strategies to overcome these adaptive mechanisms are an active area of investigation:
Vertical Pathway Inhibition: This involves targeting multiple nodes within the same pathway. For KRAS-mutant cancers, combining a KRAS G12C inhibitor with a MEK inhibitor like this compound could potentially deepen the pathway inhibition and prevent rebound activation.
Parallel Pathway Inhibition: As demonstrated with the this compound and WX-037 combination, simultaneously blocking a key escape pathway like PI3K/AKT can abrogate the adaptive response. frontiersin.org
Targeting Upstream Activators: Identifying and inhibiting the specific RTKs (e.g., FGFR, MET, HER3) that become activated upon MEK inhibition can re-sensitize cells to the drug. researchgate.netfrontiersin.org For instance, in certain experimental models, combining MEK inhibitors with MET inhibitors has successfully limited tumor growth. frontiersin.org
Modulating RAF Isoform Activity: Resistance to MEK inhibitors can be driven by alterations in RAF proteins. Studies have shown that combining MEK inhibitors with Type II RAF inhibitors, which target different conformations of the RAF kinase, can prevent and overcome acquired resistance in various cancer cell lines. aacrjournals.org
Identification of Novel Molecular Targets and Pathways Relevant to this compound Activity
While MEK1 and MEK2 are the primary targets of this compound, a deeper understanding of its biological effects requires identifying other molecular nodes and pathways that influence its activity and mediate resistance. Research in this area focuses less on finding new direct targets for this compound and more on identifying context-dependent vulnerabilities that can be exploited therapeutically.
Key areas of investigation include:
Feedback Loop Components: Proteins involved in the negative feedback loops that are relieved by MEK inhibition, such as the phosphatase SHP2, represent critical targets. researchgate.net Inhibition of SHP2 can prevent the ERK activity rebound that often limits the efficacy of MEK inhibitors. researchgate.net
Compensatory Kinases: Kinome-level screening in this compound-treated cells can identify other kinases that are upregulated as part of an adaptive response. These kinases, which may not have been previously associated with MAPK signaling, can become essential for survival in the presence of the drug and thus represent novel targets for combination therapy.
Transcription Factors and Epigenetic Regulators: The ultimate output of the MAPK pathway is the regulation of gene expression through transcription factors like c-MYC. frontiersin.org Amplification or overexpression of MYC can drive resistance to MAPK pathway inhibitors. frontiersin.org Therefore, targeting MYC or the epigenetic machinery that it controls could be a strategy to enhance this compound efficacy.
Tumor Microenvironment Components: The MAPK pathway does not operate in isolation; it influences and is influenced by the tumor microenvironment. Identifying how this compound affects the interplay between cancer cells and immune cells or stromal cells could reveal novel targets to improve therapeutic outcomes.
Application of Advanced 'Omics' Technologies in this compound Pathway Research (e.g., Proteomics, Transcriptomics)
Advanced 'omics' technologies are indispensable for obtaining a systems-level view of drug action and resistance. Applying these techniques to this compound research can provide unprecedented insights into its mechanism of action.
Transcriptomics: RNA sequencing (RNA-Seq) can be used to analyze the global changes in gene expression in cancer cells following treatment with this compound. This can help identify entire pathways that are up- or down-regulated, pointing to potential mechanisms of action and resistance. For example, transcriptomic analysis of tumors that have acquired resistance to MEK inhibitors has helped identify genomic alterations in NRAS, BRAF, and MEK1/2. aacrjournals.org
Proteomics: Technologies like Reverse Phase Protein Arrays (RPPA) or mass spectrometry-based proteomics can quantify changes in protein and phosphoprotein levels after this compound treatment. nih.gov This is crucial because the MAPK pathway is regulated by phosphorylation. Such analyses can directly measure the on-target effect of this compound (decreased p-ERK) and reveal off-target effects or adaptive changes in other signaling pathways. nih.gov
Multi-omics Integration: It is increasingly recognized that transcriptome and proteome responses can be discordant. nih.gov An integrated multi-omics approach, combining genomics, transcriptomics, and proteomics, is necessary to build comprehensive models of this compound action. This approach can reveal complex regulatory mechanisms and provide more robust biomarkers for predicting patient response. nih.gov
The table below outlines how different 'omics' technologies can be applied in this compound research.
| 'Omics' Technology | Application in this compound Research | Potential Insights |
| Transcriptomics (RNA-Seq) | Profile gene expression changes post-treatment. | Identify resistance pathways, biomarkers of response. |
| Proteomics (Mass Spec, RPPA) | Quantify protein and phosphoprotein level changes. | Confirm on-target effects, map signaling network rewiring. nih.gov |
| Genomics (DNA-Seq) | Analyze tumor DNA before and after resistance emerges. | Identify genetic mutations driving resistance. aacrjournals.org |
| Metabolomics | Profile changes in cellular metabolites. | Understand metabolic reprogramming induced by MEK inhibition. |
Integration of Artificial Intelligence and Machine Learning in this compound Research and Development
Artificial intelligence (AI) and machine learning (ML) are poised to transform pharmaceutical research and development by leveraging the vast amounts of data generated by 'omics' and other high-throughput technologies. nih.govyoutube.com
In the context of this compound, AI and ML can be applied in several key areas:
Predictive Modeling: ML algorithms can be trained on preclinical data (e.g., genomic and transcriptomic profiles of cell lines) to build models that predict sensitivity or resistance to this compound. These models could then be used to stratify patients in clinical trials.
Rational Combination Design: AI can analyze complex biological networks to identify the most promising combination therapies. By modeling the effects of inhibiting multiple nodes simultaneously, AI can prioritize drug combinations that are most likely to be synergistic and overcome resistance.
Biomarker Discovery: By integrating diverse datasets (e.g., 'omics', imaging, clinical data), ML can identify novel and complex biomarkers that are not apparent through traditional analysis.
Drug Design and Optimization: Generative AI models, which can design novel molecules, could be used to create next-generation MEK inhibitors with improved properties, such as higher potency or selectivity. artificialintelligence-news.com Researchers have shown these models can generate tens of thousands of novel molecular structures in mere hours. artificialintelligence-news.com
Unexplored Research Avenues and Conceptual Frameworks for this compound Investigations
While significant progress has been made, several research avenues for this compound remain underexplored. Future investigations should be guided by conceptual frameworks that embrace the complexity of cancer biology.
Exploring Non-Canonical MAPK Signaling: Much of the focus has been on the canonical signaling cascade. Research into how this compound affects non-canonical roles of MEK and ERK, such as their functions within the nucleus or their interaction with the cytoskeleton, could yield new insights.
This compound and Immunotherapy: The MAPK pathway is known to play a role in regulating the expression of immune checkpoint molecules and influencing the tumor immune microenvironment. A critical unexplored avenue is the combination of this compound with immunotherapies like checkpoint inhibitors. Preclinical studies are needed to determine if MEK inhibition can enhance anti-tumor T-cell immunity and improve the efficacy of immunotherapy.
Systematic Mapping of Genetic Dependencies: Large-scale functional genomic screens (e.g., CRISPR-Cas9) can be used to systematically identify genes that, when knocked out, synergize with this compound. This unbiased approach can uncover unexpected therapeutic combinations.
Investigating Tumor Heterogeneity: Research is needed to understand how intra-tumor heterogeneity influences the response and development of resistance to this compound. Single-cell 'omics' technologies could be employed to dissect the responses of different cancer cell subpopulations within a single tumor.
Application in Non-Oncological Diseases: Given the central role of the MAPK pathway in various cellular processes, the therapeutic potential of this compound in non-cancerous proliferative disorders or inflammatory diseases remains a largely unexplored but potentially fruitful area of research.
Q & A
Q. What is the mechanistic basis of WX-554 as a MEK inhibitor, and how does this inform preclinical experimental design?
this compound is a selective, noncompetitive allosteric inhibitor of MEK1/2 with IC50 values of 4.7 nM and 11 nM, respectively . Its mechanism involves binding to MEK1/2 to block downstream ERK phosphorylation, thereby disrupting tumor proliferation pathways. For preclinical studies, researchers should prioritize cell lines with RAS/RAF mutations (e.g., HCT116 and HT29 colorectal cancer models) to evaluate target engagement via ERK/S6 phosphorylation assays . Dose-response experiments should include concentrations spanning 1–10 μM to capture dynamic inhibition ranges observed in vitro .
Q. Which experimental models are validated for assessing this compound’s antitumor efficacy?
In vitro models using 2D/3D cell cultures (e.g., HCT116, HT29) are standard for initial growth inhibition assays, with IC50 calculations via nonlinear regression . For in vivo validation, subcutaneous xenografts in immunodeficient mice are recommended, with tumor volume measurements standardized using calipers and normalized to baseline. Pharmacokinetic (PK) sampling should include plasma and tumor tissues to assess drug penetration, as this compound exhibits dose-dependent tumor uptake delays when combined with PI3K inhibitors like WX-037 .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro synergy and in vivo efficacy limitations in this compound combination therapies?
Evidence from co-administration studies (e.g., this compound + WX-037) shows in vitro synergy (e.g., 60% growth inhibition at 2.5 μM) but reduced efficacy in vivo due to PK interactions . Methodological strategies include:
- Dose optimization : Conduct staggered dosing to mitigate drug-drug interactions (e.g., administering WX-037 after this compound to avoid delayed tumor uptake) .
- Pharmacodynamic biomarkers : Monitor ERK and S6 phosphorylation in tumor biopsies to confirm pathway suppression despite variable plasma concentrations .
- Statistical modeling : Use ANOVA with post-hoc Tukey tests to compare treatment arms and identify confounding variables (e.g., tumor microenvironment effects) .
Q. What methodological challenges arise in translating this compound from preclinical models to clinical trials?
Phase I trials revealed manageable toxicity (rash, diarrhea) but underscored challenges in dosing schedules. Key considerations include:
- Dose escalation : Start with 0.05–5.0 mg/kg intravenous doses in healthy volunteers to establish maximum tolerated doses (MTD), as oral formulations showed variable bioavailability .
- Trial termination analysis : Two phase I/II trials (NCT01859351, NCT01581060) were discontinued due to insufficient efficacy; retrospective biomarker analysis (e.g., KRAS mutation status) should be prioritized to identify responsive subgroups .
Q. How can researchers address discrepancies in this compound’s growth inhibition data across concentration gradients?
Linear regression analyses of growth inhibition curves (e.g., 1–4 μM concentrations) show paradoxical inhibition reduction at higher doses . To address this:
- Assay validation : Replicate experiments using real-time cell viability assays (e.g., IncuCyte) to rule out technical artifacts.
- Mechanistic probing : Evaluate off-target effects via kinome-wide profiling at high concentrations (>10 μM) .
- Data normalization : Express inhibition relative to vehicle controls and apply log-transformation to linearize dose-response relationships .
Q. What strategies improve the reliability of pharmacokinetic-pharmacodynamic (PK-PD) modeling for this compound?
- Compartmental modeling : Use non-linear mixed-effects modeling (NONMEM) to correlate plasma AUC with tumor ERK inhibition .
- Tissue sampling : Collect sequential tumor biopsies in xenograft models to quantify intratumoral drug levels and validate target engagement .
- Covariate analysis : Adjust for patient-specific factors (e.g., albumin levels) that influence this compound’s protein binding and clearance .
Methodological Frameworks
Q. How should researchers design experiments to evaluate this compound’s synergy with other targeted therapies?
- Combinatorial screening : Use a matrix of drug concentrations (e.g., 0.1–10 μM for this compound + PI3K inhibitors) and calculate synergy scores via the Chou-Talalay method .
- Mechanistic triangulation : Combine transcriptomics (RNA-seq) and phosphoproteomics to identify convergent/divergent pathway nodes .
Q. What statistical approaches are critical for analyzing this compound’s antitumor efficacy in heterogeneous tumor models?
- Mixed-effects models : Account for inter-tumor variability in growth rates and drug response .
- Survival analysis : Use Kaplan-Meier curves with log-rank tests to compare time-to-progression across treatment arms .
Clinical Research Considerations
Q. Why did this compound fail in advanced clinical trials, and what lessons can inform future MEK inhibitor development?
Despite favorable phase I PK/PD data, this compound’s discontinuation highlights:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
